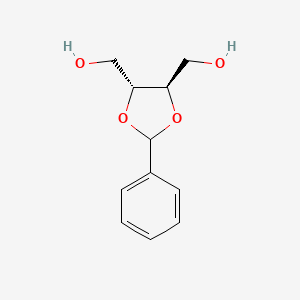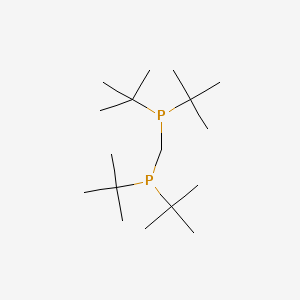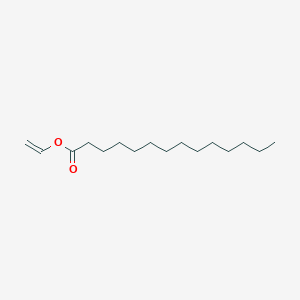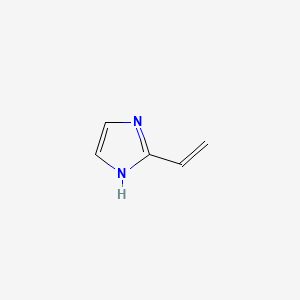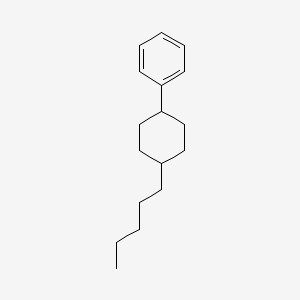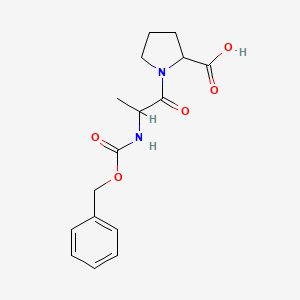
Z-Ala-pro-OH
Vue d'ensemble
Description
Applications De Recherche Scientifique
Safety and Hazards
Z-Ala-pro-OH should be handled with care. If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
Mécanisme D'action
Z-Ala Prolinal exerts its effects by inhibiting the activity of prolyl oligopeptidase, an enzyme that cleaves peptide bonds at the carboxyl side of proline residues . The inhibition of this enzyme can modulate the levels of neuropeptides and other bioactive peptides in the brain, thereby influencing cognitive functions and mood . The molecular targets and pathways involved include the regulation of neuropeptide levels and the modulation of signaling pathways associated with neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
Z-Ala-Pro-OH serves as an analog substrate for serine proteases, enzymes that cleave peptide bonds in proteins. The compound interacts with these enzymes by mimicking the natural substrates, allowing researchers to investigate the catalytic mechanisms of serine proteases. Additionally, this compound has been shown to inhibit the growth of various species of schistosomes, including Schistosoma mansoni, by localizing in the digestive tract of the parasite and interfering with its biochemical processes .
Cellular Effects
This compound influences various cellular processes by interacting with serine proteases. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can stimulate antibody production by B cells when combined with an antigen, demonstrating its immunoregulatory properties . Furthermore, this compound’s role in inhibiting schistosome growth highlights its potential impact on parasitic infections.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of serine proteases, thereby inhibiting their enzymatic activity. This inhibition can lead to changes in gene expression and cellular metabolism, as the proteases are unable to cleave their target substrates. The compound’s ability to mimic natural substrates allows it to effectively compete with them for binding to the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored in a sealed, dry place at low temperatures, such as in a freezer under -20°C. Long-term studies have shown that this compound can maintain its inhibitory effects on serine proteases and schistosome growth over extended periods, although its potency may decrease with prolonged exposure to environmental factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine proteases and stimulate immune responses without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which catalyze the hydrolysis of peptide bonds. These interactions can influence metabolic flux and metabolite levels, particularly in pathways involving protein turnover and amino acid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the digestive tract of schistosomes or the active sites of serine proteases. The distribution of this compound can affect its accumulation and efficacy in different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be directed to lysosomes or other organelles involved in protein degradation. This localization can impact its activity and function, as it interacts with enzymes and other biomolecules within these compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala Prolinal typically involves the coupling of benzyloxycarbonyl-protected alanine with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Ala Prolinal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Z-Ala Prolinal to its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted analogs of Z-Ala Prolinal .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Z-Ala Prolinal include:
Z-Pro-Prolinal: Another dipeptide compound with similar inhibitory effects on prolyl oligopeptidase.
Y-29794: A compound studied for its potential as a prolyl oligopeptidase inhibitor.
S-17092: An experimental compound with inhibitory effects on prolyl oligopeptidase.
Uniqueness
Z-Ala Prolinal is unique in its specific inhibitory activity against prolyl oligopeptidase and its potential therapeutic applications in neurodegenerative diseases . Its structure allows for selective binding to the enzyme, making it a valuable tool in both research and potential therapeutic development .
Propriétés
IUPAC Name |
1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11(14(19)18-9-5-8-13(18)15(20)21)17-16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOZTMMMIWOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318627 | |
| Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21027-01-0 | |
| Record name | NSC333444 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



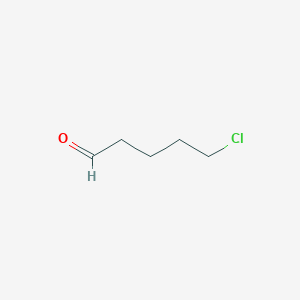

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
